molecular formula C19H20N2O4 B13503431 Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate

Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate

Cat. No.: B13503431
M. Wt: 340.4 g/mol
InChI Key: JSTWNOAGCZBEFF-UHFFFAOYSA-N
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Description

Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a 3-hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H20N2O4/c22-17-8-4-7-16(13-17)18(23)20-9-11-21(12-10-20)19(24)25-14-15-5-2-1-3-6-15/h1-8,13,22H,9-12,14H2

InChI Key

JSTWNOAGCZBEFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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